4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Übersicht

Beschreibung

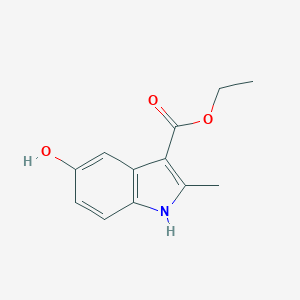

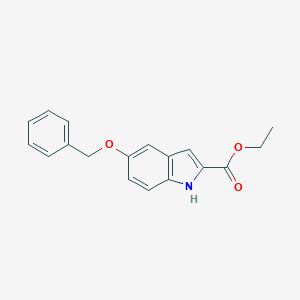

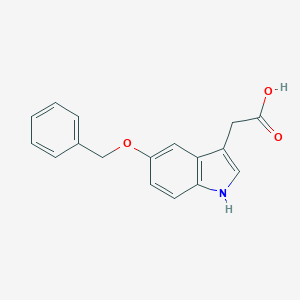

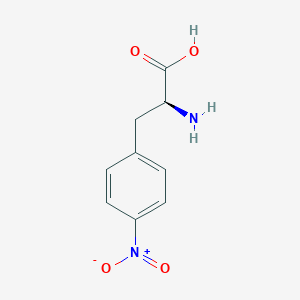

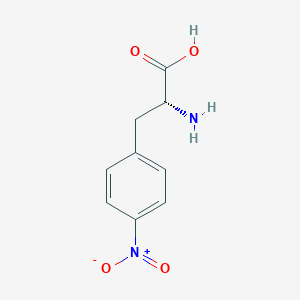

“4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid”, also known as Hydroxyethyl photolinker, is a compound with the empirical formula C13H17NO7 and a molecular weight of 299.28 . It is a photolabile linker used for the preparation of carboxylic acids .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isCOc1cc(C(C)O)c(cc1OCCCC(O)=O)N+=O . Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 163-166 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 544.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Photoresponsive Hyaluronate Nanogel as an Anticancer Drug Carrier

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (HMNB) has been utilized in the creation of photoresponsive nanogels. These nanogels, made from hyaluronate grafted with HMNB, can encapsulate antitumor drugs. Upon photoactivation, these nanogels release the antitumor drug more rapidly, enhancing the effectiveness of the treatment, particularly in combination with local light irradiation (Park et al., 2013).

Phenols and Lignans from Chenopodium Album

In the study of Chenopodium album, a variety of compounds including 4-(1-hydroxyethyl)-2-methoxyphenol were identified. These compounds have potential implications in various biological activities, contributing to the understanding of the pharmacological properties of Chenopodium album (Cutillo et al., 2006).

Synthesis and Characterization of New Poly(Ether–Ester–Imide)s

The compound has been indirectly involved in the synthesis of new types of dicarboxylic acids, which are key components in the development of thermally stable and organosoluble polymers. These polymers have wide applications in various industrial and scientific fields (Faghihi et al., 2011).

Maple Syrup Phytochemicals

A study on Canadian maple syrup identified several phenolic compounds, including derivatives similar to 4-(1-hydroxyethyl)-2-methoxyphenol. These compounds contribute to the antioxidant properties of maple syrup, which has implications in food science and nutrition (Li & Seeram, 2010).

Oxidative Degradation of Vanillylacetone by Manganese Peroxidase

Vanillylacetone, structurally similar to 4-(1-hydroxyethyl)-2-methoxyphenol, was found to undergo oxidative degradation with aromatic ring cleavage when exposed to manganese peroxidase. This has implications in environmental chemistry and waste management, particularly in dealing with phenolic compounds in pollution (Hwang et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIJUTBRRZCWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392475 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | |

CAS RN |

175281-76-2 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?

A1: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid moiety.

Q2: What are the key characteristics of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid relevant to its use as a photolabile linker?

A2: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.